4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride
Overview
Description
4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and toxic effects. It is a derivative of piperidine and is characterized by the presence of a 3-chlorobenzyl group attached to an ethyl piperidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-chlorobenzyl chloride with ethylene glycol to form 3-chlorobenzyloxyethanol.
Piperidine Derivative Formation: The intermediate is then reacted with piperidine in the presence of a base such as sodium hydride to form 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine.
Hydrochloride Salt Formation: Finally, the piperidine derivative is treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to handle the initial formation of intermediates.
Purification: Employing techniques such as crystallization and filtration to purify the final product.
Quality Control: Ensuring the purity and quality of the compound through rigorous testing and analysis.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydroxide and potassium carbonate are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets neurotransmitter receptors in the brain, influencing their activity.
Pathways Involved: It modulates signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorobenzyl)-piperidine hydrochloride: Similar in structure but with different substitution patterns.
3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde: Another compound with a similar benzyl group but different functional groups.
Uniqueness
4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride is unique due to its specific substitution pattern and the presence of both piperidine and chlorobenzyl groups, which confer distinct chemical and biological properties .
Biological Activity
4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its structure includes a piperidine ring with a chlorobenzyl ether substituent, which may influence its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on neurotransmitter systems, and potential applications in treating various disorders.
Chemical Structure and Properties
The molecular formula for this compound is C15H24ClNO, with a molecular weight of approximately 269.82 g/mol. The presence of the chlorobenzyl group is significant as it can enhance lipophilicity and affect the compound's interaction with biological targets.
The primary mechanism of action for this compound involves its interaction with neurotransmitter receptors in the brain. It is known to modulate signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior. Specifically, it may act as an agonist or antagonist at various receptor sites, influencing neurotransmitter release and uptake.
Molecular Targets
- Dopamine Receptors : The compound shows affinity for dopamine receptors, which are crucial in regulating mood and reward pathways.
- Norepinephrine Transporters : It may also interact with norepinephrine transporters, impacting arousal and attention mechanisms .
Anticonvulsant Properties
Research indicates that compounds similar to this compound exhibit anticonvulsant properties. Studies suggest that these compounds can significantly reduce seizure activity in animal models, indicating their potential utility in treating epilepsy .
Antidepressant Effects
Preliminary studies suggest that this compound may have antidepressant-like effects in animal models. These effects are likely mediated through its action on serotonin and norepinephrine systems, which are critical targets for many antidepressant medications.
Case Studies and Research Findings
Several studies have investigated the pharmacological profile of similar piperidine derivatives:
- Dopamine Transporter Inhibition : A study demonstrated that piperidine derivatives could inhibit dopamine transporters effectively, leading to increased dopamine levels in synaptic clefts. This suggests potential applications in treating conditions like ADHD or Parkinson's disease .
- Neuroprotective Effects : Some analogs have shown neuroprotective effects against oxidative stress in neuronal cell lines, indicating a possible role in neurodegenerative disease management.
- Behavioral Studies : In behavioral assays involving rodent models, compounds structurally related to this compound exhibited reduced anxiety-like behaviors, suggesting anxiolytic properties .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
4-[2-[(3-chlorophenyl)methoxy]ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO.ClH/c15-14-3-1-2-13(10-14)11-17-9-6-12-4-7-16-8-5-12;/h1-3,10,12,16H,4-9,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOFJYUYWLSHIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOCC2=CC(=CC=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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